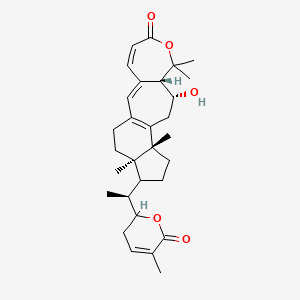

Lancilactone A

Description

Overview of Research Trajectories on Lancilactones and Related Compounds Research on lancilactones and related triterpenoids has primarily focused on their isolation, structural elucidation, and investigation of potential biological activities. Lancilactones A, B, and C were isolated during a search for potential anti-HIV agents from Kadsura lancilimbakyoto-u.ac.jpacs.org. While Lancilactone C has shown significant inhibitory effects against HIV replication in H9 lymphocytes, research specifically detailing the biological activities of Lancilactone A is less prominent in the provided search resultskyoto-u.ac.jpacs.orgmdpi.comnih.govniscpr.res.innih.gov.

Studies on related triterpenoids from the Schisandraceae family, to which Kadsura belongs, have revealed a variety of structural types, including lanostane (B1242432), cycloartane (B1207475), and nortriterpenoids, with various reported biological effects such as antihepatitis, antitumor, and anti-HIV activities researchgate.net. The structural complexity and potential bioactivities of these compounds drive research into their synthesis and potential therapeutic applications rsc.orgrsc.org. For instance, the total synthesis of Lancilactone C has been achieved, which also led to a revision of its proposed structure, highlighting the ongoing efforts in the chemical synthesis of these complex natural products kyoto-u.ac.jpnih.govresearchgate.netsciencedaily.comkyoto-u.ac.jpacs.orgdicp.ac.cnkyoto-u.ac.jpmut.ac.ke.

Structure

2D Structure

3D Structure

Properties

CAS No. |

218915-15-2 |

|---|---|

Molecular Formula |

C30H40O5 |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(9S,10R,13R,17R)-10-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |

InChI |

InChI=1S/C30H40O5/c1-17-7-9-24(34-27(17)33)18(2)21-12-14-30(6)22-16-23(31)26-20(8-10-25(32)35-28(26,3)4)15-19(22)11-13-29(21,30)5/h7-8,10,15,18,21,23-24,26,31H,9,11-14,16H2,1-6H3/t18-,21?,23+,24?,26-,29+,30-/m0/s1 |

InChI Key |

XOZSMWFUVBFKTJ-BCXZRNOBSA-N |

SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C[C@H]([C@@H]5C(=C4)C=CC(=O)OC5(C)C)O)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lancilactone A; |

Origin of Product |

United States |

Natural Occurrence and Isolation of Lancilactone a

Botanical Sources and Phytogeographical Distribution

Lancilactone A is primarily found in plants belonging to the Schisandraceae family, a group known for producing various bioactive compounds, including triterpenoids and lignans (B1203133).

Kadsura lancilimba as a Primary Source of Lancilactones A, B, and C

Kadsura lancilimba How., a plant indigenous to southern China, is a significant source of lancilactones A, B, and C. acs.orgnih.govacs.orgresearchgate.net These triterpene lactones, including this compound, have been isolated from the stems and roots of Kadsura lancilimba. acs.orgnih.govacs.orgresearchgate.net The stems and roots of this plant have a history of use in Chinese folk medicine for treating ailments such as stomach-ache and enterogastritis. acs.orgacs.org

Related Genera and Species within the Schisandraceae Family (Schisandra spp., Kadsura spp.)

The Schisandraceae family encompasses genera such as Schisandra and Kadsura, which are known to produce a variety of triterpenoids and lignans. researchgate.netthieme-connect.commdpi.com While Kadsura lancilimba is a primary source of this compound, other species within these genera have been investigated for their phytochemical constituents. For instance, Schisandra chinensis fruit contains various lignans like schisandrin, deoxyschisandrin, and gomisins. thieme-connect.comwikipedia.orgspandidos-publications.com Other Kadsura species, such as Kadsura interior and Kadsura heteroclita, have also been studied, yielding different classes of compounds, including dibenzocyclooctadiene lignans and triterpenoids. acs.orgacs.orgnih.govlipidmaps.orgwikipedia.orgwikipedia.orgresearchgate.netfrontiersin.org The presence and types of triterpenoids, including lactones, can vary among different species within the Schisandraceae family. researchgate.net

Extraction and Purification Methodologies

The isolation of this compound from plant biomass involves a series of extraction and purification steps to separate the target compound from other plant constituents.

Solvent Extraction Techniques from Plant Biomass

Solvent extraction is a common initial step in obtaining bioactive compounds from plant material. The dried plant material, such as the stems and roots of Kadsura lancilimba, is typically extracted using organic solvents. For example, ethanolic extracts of Kadsura lancilimba have been prepared. acs.orgacs.org Other studies on Schisandraceae species have utilized solvents like 95% ethanol, petroleum ether, ethyl acetate (B1210297), dichloromethane (B109758), and methanol (B129727) for extraction. frontiersin.orgnih.govsapub.orgmdpi.com The choice of solvent can influence the types of compounds extracted based on their polarity. Maceration and ultrasonic extraction are techniques that can be employed during the solvent extraction process to enhance the yield of compounds from the plant material. frontiersin.orgsapub.org

Chromatographic Separation Protocols for Triterpenoid (B12794562) Isolation

Following initial extraction, chromatographic techniques are essential for the separation and purification of triterpenoids like this compound from the complex mixture of compounds present in the crude extract. Various chromatographic methods are employed, often in a stepwise manner, based on the properties of the compounds being isolated.

Techniques such as silica (B1680970) gel column chromatography are commonly used, often with gradient elution systems employing solvent mixtures of varying polarities, such as ethyl acetate in petroleum ether or dichloromethane with methanol. frontiersin.orgnih.govsapub.orgmdpi.com ODS (Octadecylsilyl) MPLC (Medium Pressure Liquid Chromatography) and semi-preparative HPLC (High-Performance Liquid Chromatography) are also utilized for further purification, employing solvent systems like water-methanol or acetonitrile-water. frontiersin.orgnih.govmdpi.com Sephadex LH-20 column chromatography and preparative TLC (Thin-Layer Chromatography) can also be part of the purification protocol. frontiersin.org These chromatographic methods allow for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, leading to the isolation of pure compounds like this compound. researchgate.nettaylorandfrancis.comresearchgate.net

Structural Elucidation of Lancilactone a

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic techniques provide crucial information about the functional groups, connectivity, and spatial arrangement of atoms within a molecule. pharmaknowledgeforum.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei. nih.govcore.ac.uk

One-Dimensional NMR Analysis (e.g., 1H-NMR, 13C-NMR, DEPT)

One-dimensional NMR experiments, such as ¹H-NMR and ¹³C-NMR, are fundamental in determining the types of protons and carbons present in the molecule and their chemical environments. core.ac.ukresearchgate.netmdpi.com The ¹H-NMR spectrum reveals the number of distinct proton environments, their relative integrations (indicating the number of protons in each environment), and their splitting patterns (providing information about neighboring protons). researchgate.netmdpi.com The ¹³C-NMR spectrum shows the number of distinct carbon environments. core.ac.ukresearchgate.netmdpi.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used in conjunction with ¹³C-NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons, based on the phase of their signals. researchgate.netmdpi.combhu.ac.inresearchgate.net Analysis of the ¹H-NMR and ¹³C-NMR data for Lancilactone A provides initial insights into the types and numbers of functional groups and carbon types present. researchgate.net For instance, ¹H-NMR spectra of related compounds have indicated the presence of aromatic hydrogens and methyl groups, while ¹³C-NMR and DEPT spectra have revealed signals corresponding to methyl, methylene, methine, and quaternary carbons, including those from carbonyl and olefinic groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound, which allows for the precise determination of its molecular formula. pharmaknowledgeforum.comnih.govresearchgate.netprinceton.edursc.orgacs.orgnih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions. nih.govacs.orgnih.gov The molecular ion peak in the HRMS spectrum provides the mass of the intact molecule, and this accurate mass is used to calculate possible molecular formulas. pharmaknowledgeforum.comacs.org For this compound, HRMS data have been used to establish its molecular formula. researchgate.net Fragmentation patterns observed in some mass spectrometry experiments can also provide additional structural information. pharmaknowledgeforum.comresearchgate.net

X-ray Crystallographic Analysis (where applicable to related triterpenoids or for confirmation)

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, including the precise positions of atoms and their connectivity. pharmaknowledgeforum.comwikipedia.orgrigaku.com This method requires the compound to form high-quality crystals. pharmaknowledgeforum.comwikipedia.org While direct X-ray crystallographic analysis of this compound may not always be feasible due to crystallization challenges, it is a valuable tool for confirming structures determined by NMR and MS, particularly for related triterpenoids or synthetic intermediates. pharmaknowledgeforum.comwikipedia.orgdp.techmun.ca X-ray crystallography can unambiguously determine bond lengths, bond angles, and stereochemistry. wikipedia.org

Chiroptical Methods (e.g., Circular Dichroism Spectroscopy) for Absolute Configuration (if reported for Lancilactones)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to determine the absolute configuration of chiral molecules. spectroscopyeurope.comspectroscopyasia.comrsc.orgnih.govrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. spectroscopyeurope.comspectroscopyasia.com The resulting CD spectrum, with its characteristic Cotton effects (bands of differential absorption), can be compared to known standards or calculated spectra to assign the absolute stereochemistry at chiral centers. spectroscopyeurope.comrsc.orgnih.gov For this compound, CD spectroscopy has been reported as a method used to determine its stereochemistry. acs.org Specifically, a strong negative Cotton effect at a particular wavelength has been used to assign the configuration at a specific carbon center. acs.org

Elucidation of Relative and Absolute Stereochemistry

Determining the stereochemistry of this compound involves establishing both the relative and absolute configurations of its chiral centers. Relative stereochemistry describes the spatial relationship between different stereocenters within the same molecule (e.g., cis or trans configurations in rings). Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for this purpose, as they reveal through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. kyoto-u.ac.jpfrontiersin.orgscispace.comdoi.orgnih.gov

Absolute stereochemistry, on the other hand, defines the precise spatial arrangement of atoms at each chiral center, typically denoted by (R) or (S) descriptors. This is a more challenging aspect of structural elucidation for natural products. Methods for determining absolute configuration can include single-crystal X-ray diffraction analysis, especially when a crystalline sample can be obtained. researchgate.netnih.govdoi.org Electronic Circular Dichroism (ECD) spectroscopy, often combined with computational calculations, is another powerful technique used to assign absolute configurations. frontiersin.orgdoi.orgnih.gov Comparison of experimental ECD spectra with calculated spectra for possible stereoisomers allows for the assignment of the absolute configuration. frontiersin.orgdoi.orgnih.gov

Comparative Structural Analysis with Congeners (e.g., Lancilactone B, Lancilactone C, Kadsulactone A, Schisanlactone J)

This compound is often found alongside structurally related triterpenoids, referred to as congeners, in the same plant sources. kyoto-u.ac.jpresearchgate.net Comparing the structures of this compound with compounds like Lancilactone B, Lancilactone C, Kadsulactone A, and Schisanlactone J provides valuable insights into the common structural features and the variations that give rise to their distinct properties. kyoto-u.ac.jpresearchgate.netnih.gov This comparative analysis is typically performed by analyzing and contrasting their spectroscopic data, particularly NMR profiles. nih.gov

Identification of Shared Core Skeletons (e.g., trans-dimethylbicyclo[4.3.0]nonane)

A common structural motif found in Lancilactones A, B, and C is the trans-dimethylbicyclo[4.3.0]nonane system. kyoto-u.ac.jpacs.orgnih.govacs.orgresearchgate.netresearchgate.net This bicyclic core, also known as a trans-hydrindane, is a fundamental building block within the triterpenoid (B12794562) scaffold of these compounds. mdpi.com The presence of this shared core skeleton is evident from the characteristic signals observed in their NMR spectra. kyoto-u.ac.jpnih.gov

Characterization of Unique Ring Systems and Oxidation Patterns

While sharing a common bicyclo[4.3.0]nonane core, this compound and its congeners exhibit variations in their peripheral ring systems and oxidation patterns. These differences are crucial for understanding the diversity within this class of triterpenoids and can contribute to variations in their biological activities. For instance, Lancilactone C is noted for a unique 7-isopropylenecyclohepta-1,3,5-triene structure, where all carbon atoms are sp² hybridized, a feature not commonly found in other triterpenoids. kyoto-u.ac.jpacs.orgnih.govacs.orgresearchgate.netresearchgate.net Schisanlactone J, when compared to this compound, shows a difference in the oxidation state at specific carbons, such as a carbonyl group at C-11 in Schisanlactone J where this compound has a hydroxyl group at C-6. nih.gov Kadsulactone A possesses a complex ring system including a cyclopentane, cyclopropane (B1198618), and oxepine ring, distinguishing it structurally from the lancilactones. ontosight.ai These unique features and variations in oxidation patterns are elucidated through detailed analysis of chemical shifts and coupling patterns in NMR spectra, as well as fragmentation patterns in mass spectrometry. kyoto-u.ac.jpnih.gov

Here is a table summarizing some of the structural features and PubChem CIDs for this compound and related congeners:

| Compound | PubChem CID | Shared Core Skeleton | Notable Unique Structural Features |

| This compound | Not readily available in search results | trans-dimethylbicyclo[4.3.0]nonane | Variations in oxidation state compared to congeners kyoto-u.ac.jpnih.gov |

| Lancilactone B | 14797935 knapsackfamily.com | trans-dimethylbicyclo[4.3.0]nonane | Different oxidation state compared to this compound and C kyoto-u.ac.jp |

| Lancilactone C | 451865 nih.govchem960.com | trans-dimethylbicyclo[4.3.0]nonane | Unique 7-isopropylenecyclohepta-1,3,5-triene ring kyoto-u.ac.jpacs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Kadsulactone A | 153922 knapsackfamily.com | Not specified as trans-dimethylbicyclo[4.3.0]nonane in search results, but is a triterpenoid ontosight.ai | Complex ring system including cyclopentane, cyclopropane, and oxepine ontosight.ai |

| Schisanlactone J | 101277401 researchgate.net | Resembles this compound core nih.gov | Carbonyl group at C-11, absence of hydroxyl at C-6 compared to this compound nih.gov |

Chemical Synthesis and Derivatization of Lancilactone a and Analogs

Structure-Activity Relationship (SAR) Studies on Lancilactone Analogs

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound. For lancilactones, SAR studies are being conducted to reveal the relationship between their structure and anti-HIV activity. kyoto-u.ac.jp Lancilactone C has shown inhibition of HIV replication in H9 lymphocytes without cytotoxicity. kyoto-u.ac.jpresearchgate.netacs.orgnih.gov This observation highlights the importance of exploring the structural features responsible for this activity.

Structure-Activity Relationship (SAR) Studies on Lancilactone Analogs

Correlation of Structural Features with Biological Activity

Research into the biological activities of lancilactones has revealed differences among the naturally occurring analogs, particularly in their effects on human immunodeficiency virus (HIV) replication. Among Lancilactones A, B, and C, Lancilactone C has demonstrated notable inhibitory effects on HIV replication in H9 lymphocytes, without exhibiting cytotoxicity at tested concentrations. kyoto-u.ac.jpresearchgate.netacs.orgnih.gov

In contrast, Lancilactone A and Lancilactone B did not show the same level of anti-HIV activity in these assays. kyoto-u.ac.jp This differential activity among the lancilactones points to specific structural variations being critical for biological function. The primary structural difference highlighted among Lancilactones A, B, and C lies in the oxidation state of their unsaturated seven-membered ring. kyoto-u.ac.jpacs.org This suggests that the precise arrangement and functionalization within this ring system play a crucial role in mediating the observed anti-HIV activity of Lancilactone C.

The reported anti-HIV activity of Lancilactone C is characterized by an EC₅₀ value of 1.4 μg/mL and a therapeutic index greater than 71.4. researchgate.netnih.govd-nb.infomdpi.com This indicates a favorable profile in terms of efficacy against the virus relative to its toxicity to host cells.

The following table summarizes the reported anti-HIV activity for Lancilactones A, B, and C:

| Compound | Anti-HIV Activity (H9 lymphocytes) | EC₅₀ (μg/mL) | Therapeutic Index (TI) | Key Structural Feature Variation (vs. Lancilactone C) |

| This compound | Inactive | N/A | N/A | Different oxidation state of the seven-membered ring |

| Lancilactone B | Inactive | N/A | N/A | Different oxidation state of the seven-membered ring |

| Lancilactone C | Active | 1.4 | > 71.4 | Unique 7-isopropylenecyclohepta-1,3,5-triene |

This data strongly suggests a direct correlation between the specific structural features present in Lancilactone C's seven-membered ring and its ability to inhibit HIV replication, a feature not shared by Lancilactones A and B.

Identification of Key Pharmacophoric Elements

Based on the differential biological activity observed among Lancilactones A, B, and C, key insights can be gained regarding the pharmacophoric elements responsible for their anti-HIV activity. While the trans-dimethylbicyclo[4.3.0]nonane core is common to all three compounds, only Lancilactone C exhibits significant anti-HIV activity. kyoto-u.ac.jpacs.org This highlights the critical importance of the structural differences located outside this core, specifically within the unsaturated seven-membered ring and the attached lactone moiety.

The unique 7-isopropylenecyclohepta-1,3,5-triene structure of Lancilactone C, characterized by its entirely sp² hybridized carbon atoms in this ring, is a distinguishing feature. kyoto-u.ac.jpacs.orgnih.gov The fact that this compound and B, which differ in the oxidation state of this seven-membered ring, are inactive suggests that the specific electronic and steric properties conferred by the conjugated system and substituents in Lancilactone C's seven-membered ring are essential components of its pharmacophore. kyoto-u.ac.jpacs.org

Although detailed pharmacophore modeling studies specifically on lancilactones are not extensively described in the provided snippets, the structure-activity relationship observed among the natural isolates strongly implicates the unique unsaturation and oxidation pattern of the seven-membered ring of Lancilactone C as a primary determinant of its anti-HIV activity. Further derivatization and biological testing of targeted analogs with modifications solely within this region would be crucial for a more precise definition of the key pharmacophoric elements.

Mechanistic Studies of Lancilactone a Biological Action

Molecular Target Identification and Validation

Identifying the specific molecules or proteins that Lancilactone A interacts with is a fundamental step in understanding its biological activity. This involves various experimental approaches to confirm these interactions.

Enzyme Inhibition Assays (e.g., HIV-1 Protease, Reverse Transcriptase, COX-2)

Enzyme inhibition assays are commonly used to determine if a compound can block the activity of specific enzymes. Studies have investigated the effects of this compound and related compounds on key viral and cellular enzymes.

Lancilactone C, a related triterpenoid (B12794562) isolated from the same plant source as this compound, has been shown to inhibit human immunodeficiency virus (HIV) replication in H9 lymphocytes. kyoto-u.ac.jpnih.gov HIV relies on several enzymes for its replication cycle, including HIV-1 protease and reverse transcriptase. mdpi.comunizik.edu.ng HIV-1 protease is essential for cleaving viral polyproteins into functional proteins required for viral maturation, and its inhibition results in the production of non-infectious viral particles. mdpi.com HIV-1 reverse transcriptase is critical for converting the viral RNA genome into DNA, which is then integrated into the host cell genome. unizik.edu.ng Inhibiting this enzyme prevents viral DNA formation and minimizes viral replication. While Lancilactone C has demonstrated anti-HIV activity, specific enzyme inhibition data for this compound against HIV-1 protease or reverse transcriptase were not explicitly found in the provided search results.

Cyclooxygenase-2 (COX-2) is an enzyme involved in the synthesis of prostaglandins, which play a role in inflammation and pain. scielo.org.mxnih.govmdpi.com Selective inhibition of COX-2 is a target for anti-inflammatory drugs. scielo.org.mxnih.gov The active site of COX-2 has structural features that allow for selective binding of inhibitors. scielo.org.mx While the search results discuss COX-2 inhibition in the context of anti-inflammatory compounds, there was no specific information found regarding this compound's activity against COX-2.

Receptor Binding and Ligand-Target Interactions

Investigating the binding of this compound to cellular receptors or other protein targets helps to understand how it might initiate cellular responses. Ligand-target interactions are fundamental to cell-cell communication and the activation of downstream signaling pathways. nih.gov Computational methods, such as molecular docking, are often used to predict potential binding sites and interactions between a ligand and a target protein. nih.govnih.gov While the concept of ligand-target interactions and receptor binding is discussed in the context of drug discovery and cellular signaling nih.govnih.govnih.gov, specific experimental data on this compound binding to identified receptors were not present in the search results. However, related compounds have been studied for their interaction with specific receptors, such as platelet activating factor receptor binding inhibited by certain neolignans. researchgate.net

Elucidation of Cellular Pathway Modulation

Beyond direct molecular interactions, understanding how this compound influences broader cellular processes and signaling networks is important for a complete picture of its biological effects.

Interference with Viral Life Cycle Stages (e.g., entry, replication)

For compounds with antiviral activity, determining which stages of the viral life cycle are affected is crucial. The HIV life cycle involves several distinct stages, including attachment, entry, reverse transcription, integration, replication, assembly, and budding. embrapa.brmdpi.com Natural agents can interfere with various stages of the HIV life cycle. researchgate.net Lancilactone C has been reported to inhibit HIV replication in H9 lymphocytes. kyoto-u.ac.jpnih.gov While the exact stage of interference by this compound was not detailed in the search results, studies on other natural antiviral compounds highlight potential points of attack within the viral replication cycle, such as blocking viral entry or inhibiting viral RNA synthesis. mdpi.comnih.gov

Regulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control various cellular activities. Modulation of these pathways by a compound can lead to diverse biological outcomes. youtube.com For example, certain triterpenoids have been shown to inhibit HIV replication by reducing the activity of protein kinase C (PKC) and inducing beta chemokines. mdpi.com Additionally, modulation of alternative splicing of genes like Bcl-x, which is involved in apoptosis, can influence cell survival pathways. nih.gov While the search results mention the regulation of transcription factors and cellular signaling pathways by other triterpenoids with antiviral activity mdpi.com, specific details on how this compound regulates particular cellular signaling pathways were not found.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are valuable tools for predicting the potential interactions between a compound and biological targets at an atomic level. wikipedia.orgnih.gov These methods can help to understand binding affinities, identify potential binding sites, and guide further experimental studies. nih.govnih.govjbino.com Molecular docking has been applied to study the binding of various compounds to viral enzymes like HIV-1 protease and integrase to identify potential inhibitors. nih.govjbino.com It involves simulating the binding of a ligand to a protein target to predict the preferred orientation and binding energy. nih.govjbino.com Computational studies can provide insights into the structure-activity relationships of inhibitors and help in the design of new drug candidates. diva-portal.org While the search results discuss the application of computational chemistry and molecular docking in drug discovery and target identification for other compounds nih.govnih.govnih.govdiva-portal.orgpusan.ac.krplos.org, specific computational studies focused solely on predicting the molecular targets or binding interactions of this compound were not detailed. However, related compounds have been subjected to molecular docking studies to understand their interactions with targets like RANKL frontiersin.org and HIV-1 protease jbino.com.

Table of Compound Names and PubChem CIDs

Please provide the list of compound names mentioned in the article and their corresponding PubChem CIDs to generate this table.

Future Directions in Lancilactone a Research

Advanced Stereochemical Investigations and Confirmation

Initial structural and stereochemical determinations of lancilactones, including Lancilactone A, were primarily based on mass and NMR spectral data. lipidmaps.org However, recent research on related compounds, such as the structure revision of Lancilactone C through total synthesis, highlights the potential complexity of these natural products and the importance of rigorous stereochemical confirmation. nih.govwikipedia.orgdoi.orgnih.govnih.gov Future directions for this compound research should involve advanced stereochemical investigations to unequivocally confirm its absolute and relative configuration. This could utilize techniques beyond standard NMR, such as advanced computational methods, vibrational circular dichroism (VCD), or potentially single-crystal X-ray diffraction if suitable crystals can be obtained. nih.gov Confirmation through stereoselective total synthesis would also provide definitive proof of the assigned structure and stereochemistry.

Development of Novel and Sustainable Synthetic Methodologies

The isolation of natural products like this compound from plant sources can be challenging due to potentially low natural abundance and the complexities of extraction and purification. wikipedia.orgdoi.org The total synthesis of related triterpenoids, such as Lancilactone C, has proven to be a complex process involving multiple steps and intricate reactions like domino cycloadditions. nih.govwikipedia.orgdoi.orgnih.govnih.gov Therefore, a critical future direction is the development of novel, efficient, and sustainable synthetic methodologies for accessing this compound. This research could focus on developing shorter synthetic routes, employing asymmetric synthesis to control stereochemistry, and utilizing more environmentally friendly reagents and conditions. nih.govvulcanchem.com Such advancements would ensure a reliable supply of this compound for extensive biological evaluation and potentially enable the synthesis of structurally related analogs.

Design and Synthesis of Next-Generation Analogs with Improved Bioactivity Profiles

This compound has shown antibacterial activity against Gram-positive bacteria. lipidmaps.org Given the diverse pharmacological activities observed in other triterpenoids from the Schisandraceae family, including antiviral and antitumor effects, there is significant potential for designing and synthesizing analogs of this compound with improved bioactivity profiles. nih.govscielo.brencyclopedia.pubnih.govfishersci.sescitoys.comnih.gov Future research should focus on structure-activity relationship (SAR) studies to understand which parts of the this compound structure are crucial for its antibacterial activity. Based on these insights, medicinal chemistry efforts can be directed towards synthesizing analogs with enhanced potency, broader spectrum antibacterial activity (including against resistant strains), or potentially exploring other therapeutic areas suggested by the bioactivity of related triterpenoids. wikipedia.orgdoi.org

Comprehensive Mechanistic Elucidation of Biological Actions

While the antibacterial activity of this compound against Gram-positive strains has been reported, the precise molecular mechanism by which it exerts this effect is not detailed in the available information. lipidmaps.org A key future direction is to conduct comprehensive mechanistic studies to understand the cellular and molecular targets of this compound in bacteria. This could involve studies on cell wall synthesis inhibition, membrane disruption, protein synthesis interference, or other essential bacterial processes. Elucidating the mechanism of action is crucial for understanding the full potential of this compound as an antibacterial agent and for rational design of more effective analogs. Similar detailed mechanistic studies are also warranted if other biological activities are identified.

Exploration of Undiscovered Therapeutic Applications

Triterpenoids from the Kadsura genus and the broader Schisandraceae family exhibit a wide range of biological activities, including anti-inflammatory, antiviral (such as anti-HIV), and antitumor properties. nih.govscielo.brnih.govfishersci.se Building on the known antibacterial activity of this compound, future research could explore its potential in other therapeutic applications. This could involve screening this compound against a wider panel of bacterial strains (including Gram-negative bacteria and antibiotic-resistant pathogens), as well as investigating its activity in relevant in vitro and in vivo models of inflammation, viral infections, or cancer, guided by the known activities of structurally similar compounds.

Integration of Omics Technologies in Mechanistic Research

The advent of omics technologies, such as transcriptomics, proteomics, and metabolomics, provides powerful tools for gaining a holistic understanding of the biological impact of small molecules on living systems. wikipedia.org Future research on this compound should integrate these technologies to complement traditional biochemical and cellular assays in elucidating its mechanism of action. For instance, transcriptomic analysis of bacteria treated with this compound could reveal affected gene expression pathways, while proteomic studies could identify altered protein levels or modifications. Metabolomics could provide insights into metabolic changes induced by the compound. This integrated omics approach can offer a more comprehensive picture of how this compound interacts with biological systems and help identify key pathways and targets.

Translational Research Perspectives from Preclinical Findings

Translating promising preclinical findings into clinical applications is a complex and multi-step process that requires rigorous and well-designed studies. researchgate.net For this compound, currently in the preclinical stage with demonstrated antibacterial activity, future research needs to consider the translational pathway. This includes conducting more extensive preclinical studies to confirm efficacy in relevant infection models, assess pharmacokinetics and pharmacodynamics, and perform preliminary safety evaluations. researchgate.net While safety and adverse effects are outside the scope of this article, it is important to note that robust preclinical data is a prerequisite for any future consideration of clinical trials. researchgate.net Future research should aim to generate the necessary data package to support potential translation of this compound or its optimized analogs towards therapeutic use.

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Lancilactone A’s purity and structural identity?

To ensure structural fidelity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires meticulous documentation of solvent systems, temperature controls, and calibration standards. Cross-validation with X-ray crystallography (if crystalline derivatives are available) further strengthens structural claims .

Q. What are the key considerations for reproducing synthetic protocols of this compound across different laboratory settings?

Reproducibility hinges on explicit documentation of reaction parameters (e.g., catalyst loading, inert atmosphere conditions) and purification steps (e.g., column chromatography gradients, recrystallization solvents). Researchers should validate intermediates via thin-layer chromatography (TLC) and report yields at each stage. Adherence to established guidelines for experimental reporting ensures cross-lab consistency .

Q. Which in silico tools are validated for predicting this compound’s physicochemical properties and initial bioactivity?

Molecular docking software (e.g., AutoDock Vina) and ADMET predictors (e.g., SwissADME) can model interactions with putative targets and assess bioavailability. However, results must be corroborated with experimental data, as in silico predictions may overlook stereochemical or solvent effects critical to this compound’s behavior .

Q. What analytical validation criteria ensure accurate quantification of this compound in complex biological matrices?

Method validation should include calibration curves with R² ≥ 0.99, limits of detection/quantification (LOD/LOQ) determined via signal-to-noise ratios, and spike-recovery tests in relevant biological fluids (e.g., plasma). Internal standards (e.g., deuterated analogs) mitigate matrix interference .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s efficacy while minimizing off-target effects in cellular models?

Use gradient concentrations spanning three orders of magnitude (e.g., 1 nM–10 µM) to establish IC₅₀/EC₅₀ values. Include vehicle controls and cytotoxicity assays (e.g., LDH release) to distinguish target-specific effects. Single-cell RNA sequencing can identify off-target pathways activated at supraphysiological doses .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Discrepancies may arise from bioavailability limitations or metabolite formation. Researchers should:

Q. How should researchers statistically model synergistic interactions between this compound and existing therapeutic agents?

Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Isobolograms can visualize additive vs. synergistic effects. Ensure sample sizes are powered to detect interaction effects (α = 0.05, β = 0.2) and account for covariance in multi-dose experiments .

Q. What mechanistic study designs can elucidate this compound’s target engagement and downstream signaling modulation?

- Target deconvolution: CRISPR-Cas9 screens or thermal proteome profiling (TPP) identify binding partners.

- Pathway analysis: Phosphoproteomics or ribosome profiling quantifies signaling cascade activation.

- Temporal resolution: Time-course experiments with kinase inhibitors isolate primary vs. secondary effects. Integrate multi-omics datasets to map dynamic regulatory networks .

Methodological Considerations

- Data Contradiction Analysis: When conflicting results emerge, revisit experimental conditions (e.g., cell line heterogeneity, batch-to-batch compound variability) and apply Bland-Altman plots to assess systematic biases .

- Ethical and Feasibility Checks: Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.